BenchChemオンラインストアへようこそ!

Esmolol Hydrochloride

β1-adrenoceptor selectivity cardioselectivity receptor binding

Select Esmolol Hydrochloride for its unparalleled ultrashort action and cardioselectivity. Unlike propranolol (0.68:1) or metoprolol (2.3:1), its 33:1 β1/β2 ratio and 9-minute elimination half-life ensure rapid, titratable hemodynamic control without bronchospasm risk, ideal for sepsis and perioperative protocols. A 2025 network meta-analysis shows esmolol reduces 28-day mortality in septic patients (RR 0.69 vs. standard care), unlike landiolol, making it the evidence-based choice for critical care procurement.

Molecular Formula C16H26ClNO4
Molecular Weight 331.8 g/mol
CAS No. 81161-17-3
Cat. No. B1671257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmolol Hydrochloride
CAS81161-17-3
SynonymsEsmolol Hydrochloride;  Esmolol HCL;  Brevibloc;  81161-17-3;  ASL-8052;  Asl 8052;  ASL 8052;  Brevibloc;  esmolol;  esmolol hydrochloride; 
Molecular FormulaC16H26ClNO4
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
InChIInChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H
InChIKeyGEKNCWBANDDJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esmolol Hydrochloride: Procurement Guide to Ultrashort-Acting Beta1-Selective Antagonist for Critical Care and Perioperative Applications


Esmolol Hydrochloride (CAS 81161-17-3) is a cardioselective β1-adrenergic receptor antagonist characterized by an ultrashort duration of action [1]. Unlike conventional β-blockers, esmolol undergoes rapid hydrolysis by red blood cell cytosol esterases, resulting in an elimination half-life of approximately 9 minutes and a total body clearance of ~285 mL/kg/min, which approaches 3× cardiac output [2]. At therapeutic dosages, esmolol exhibits no significant intrinsic sympathomimetic or membrane-stabilizing activity [3].

Esmolol Hydrochloride: Why Class-Level Interchangeability Is Not Supported by Evidence


Generic substitution among β-blockers is pharmacologically invalid due to substantial heterogeneity in receptor selectivity, elimination kinetics, and clinical outcomes. Esmolol exhibits a β1/β2 selectivity ratio of 33:1, contrasting sharply with the nonselective propranolol (0.68:1) and the moderate selectivity of metoprolol (2.3:1) [1]. Even within the ultrashort-acting subclass, critical quantitative differences exist: landiolol demonstrates higher β1-selectivity (255:1) and shorter half-life (~4 min) compared with esmolol [2]. However, a 2025 network meta-analysis of 1,035 sepsis patients found esmolol significantly reduced 28-day mortality versus standard care (RR 0.69, 95% CI 0.56–0.85), whereas landiolol did not—and indirect comparison indicated esmolol lowered mortality relative to landiolol (RR 1.57, 95% CI 1.08–2.30 favoring esmolol) [3]. These divergent profiles underscore that procurement decisions cannot rely on class-level assumptions but require compound-specific evidence matched to the intended clinical or research context.

Esmolol Hydrochloride: Direct Comparative Evidence vs. Landiolol, Propranolol, and Metoprolol


β1-Selectivity Quantification: Esmolol vs. Landiolol, Metoprolol, Propranolol

Esmolol exhibits a β1/β2 receptor selectivity ratio of 33:1 (30-fold in recombinant HEK293 cell assays), which is substantially higher than metoprolol (2.3:1) and propranolol (0.68:1) but lower than landiolol (255:1 or 216-fold) [1]. In a radioreceptor assay using human volunteers, esmolol infusion at 500 μg/kg/min achieved maximal β1-receptor occupancy of 84.7% while β2-receptor occupancy remained below the detection limit [2].

β1-adrenoceptor selectivity cardioselectivity receptor binding

Elimination Half-Life and Clearance Kinetics: Esmolol vs. Propranolol, Landiolol

Esmolol has an elimination half-life of ~9 minutes (range: 4–16 min; mean 9.2 min in adults) and a total body clearance of 285 mL/kg/min, which is 14× hepatic blood flow and 3× cardiac output [1][2]. In a 24-hour continuous infusion crossover study, esmolol half-life was 6.9 min versus landiolol 4.5 min [3]. In contrast, propranolol elimination half-life is 3.5–6 hours [4].

pharmacokinetics half-life clearance esterase metabolism

Mortality Benefit in Sepsis: Esmolol vs. Landiolol and Standard of Care

A 2025 network meta-analysis of 10 randomized controlled trials (1,035 sepsis patients) compared esmolol, landiolol, and standard of care (SOC). Esmolol significantly reduced 28-day mortality versus SOC (RR 0.69, 95% CI 0.56–0.85; moderate certainty) and reduced 24-hour heart rate (MD –16.92 beats/min, 95% CI –23.49 to –10.36). Indirect comparison showed esmolol was associated with lower 28-day mortality relative to landiolol (RR 1.57, 95% CI 1.08–2.30 favoring esmolol; low certainty) and lower norepinephrine requirement (MD 0.17 μg/kg/min, 95% CI 0.02–0.32) [1].

sepsis mortality beta-blocker ICU network meta-analysis

Functional β1-Selectivity Validation: Esmolol vs. Propranolol in Human Physiology

In a controlled human study, esmolol infusion (~160 mg, range 110–200 mg over 5 min) attenuated exercise-induced tachycardia similarly to propranolol (ΔHR 57 ± 6 beats/min vs. 56 ± 7 beats/min vs. saline 88 ± 17 beats/min), but—critically—esmolol did not alter femoral blood flow or hematological responses to epinephrine compared with saline, confirming β2-receptor sparing [1]. Recovery of exercise HR response occurred fully by 45 min post-infusion, consistent with esmolol's pharmacokinetic profile [1].

exercise physiology β2-sparing hemodynamics selectivity validation

Direct Cardiac Electrophysiology: Esmolol vs. Landiolol in Isolated Heart Preparation

In Langendorff perfused guinea-pig hearts, direct application of esmolol significantly decreased systolic left ventricular pressure and heart rate at concentrations >10 μM and shortened action potential duration (APD) in a concentration-dependent manner via inhibition of IK1 and ICaL currents [1]. In contrast, landiolol exhibited minimal direct cardiac effects under identical conditions [1].

cardiac electrophysiology action potential duration negative inotropy Langendorff

Hemodynamic Control in ICU Extubation: Esmolol vs. Landiolol in Reduced EF Patients

In a randomized study of 39 postoperative ICU patients with reduced ejection fraction (mean LVEF 36.6 ± 7.6%) undergoing extubation after vascular surgery, landiolol produced a more rapid and substantial heart rate decrease than esmolol (–40 ± 20 BPM vs. –30 ± 16 BPM). However, a significant reduction in mean arterial pressure (MAP) was observed only in the esmolol group [1].

ICU extubation hemodynamics ejection fraction vascular surgery

Esmolol Hydrochloride: Evidence-Based Selection Scenarios for Clinical and Research Procurement


Sepsis ICU Formulary: Mortality Benefit-Driven Selection Over Landiolol

For ICUs treating septic patients requiring heart rate control, esmolol is supported by moderate-certainty evidence of 28-day mortality reduction (RR 0.69 vs. standard care), whereas landiolol lacks this evidence and indirect comparison indicates esmolol superiority (RR 1.57 favoring esmolol) [1]. Procurement for sepsis protocols should prioritize esmolol based on this outcome-level differentiation.

Perioperative Myocardial Ischemia Prophylaxis: Leveraging Direct Negative Inotropy

Esmolol's direct cardiac effects—including negative inotropy and APD shortening demonstrated at >10 μM in isolated heart preparations [1]—reduce myocardial oxygen demand. This supports esmolol selection for high-risk surgical patients requiring perioperative ischemia prophylaxis, particularly where rapid titratability (9-minute half-life) enables precise hemodynamic control [2].

Reactive Airway Disease Patients: β2-Sparing Selectivity Over Propranolol

Esmolol's 33:1 β1/β2 selectivity ratio and functional β2-sparing (confirmed by preserved femoral blood flow response to epinephrine in human studies) [1] makes it the preferred intravenous β-blocker for patients with COPD or asthma requiring acute heart rate control, whereas nonselective propranolol (0.68:1 ratio) is contraindicated due to bronchoconstriction risk [2].

Unstable Critically Ill Patients: Rapid Offset Advantage Over Long-Acting β-Blockers

Esmolol's 9-minute elimination half-life and blood-based esterase metabolism (independent of hepatic/renal function) enables full hemodynamic recovery within 18–30 minutes of infusion termination [1]. This titratability is essential for hemodynamically unstable patients where sustained β-blockade from agents like propranolol (3.5–6 hour half-life) would pose unacceptable risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esmolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.